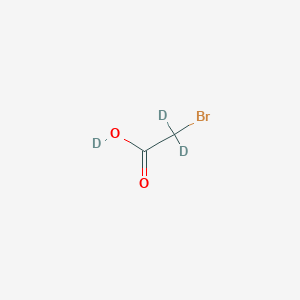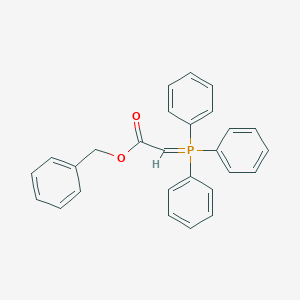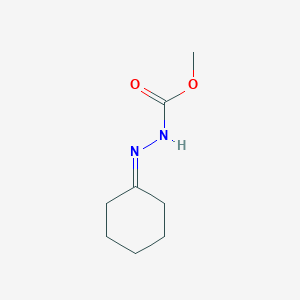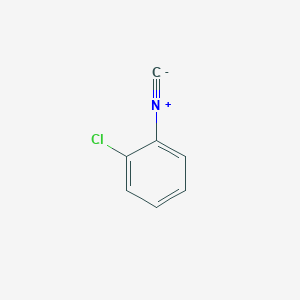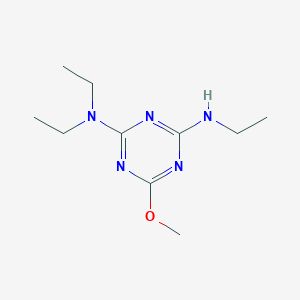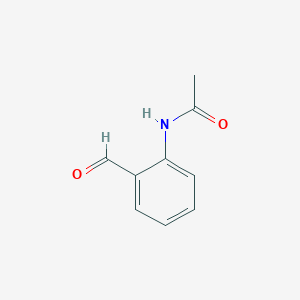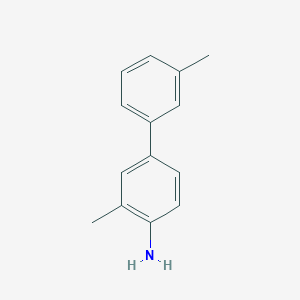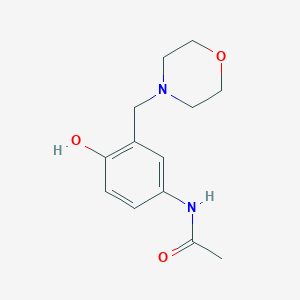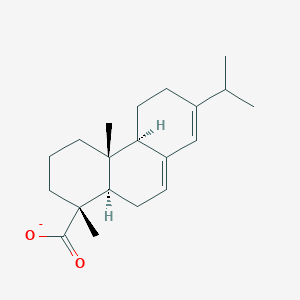![molecular formula CuH2O4S B084275 Cuprate(1-), [sulfato(2-)-O]- CAS No. 12400-75-8](/img/structure/B84275.png)
Cuprate(1-), [sulfato(2-)-O]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cuprate(1-), [sulfato(2-)-O-] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of cuprate complex that contains a sulfato ligand.
Wirkmechanismus
The mechanism of action of Cuprate(1-), [sulfato(2-)-O-] is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and DNA, leading to changes in their structure and function. This interaction may occur through the formation of coordination complexes between the cuprate ion and the biological molecule.
Biochemical and Physiological Effects
Cuprate(1-), [sulfato(2-)-O-] has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. In addition, Cuprate(1-), [sulfato(2-)-O-] has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cuprate(1-), [sulfato(2-)-O-] in lab experiments is its stability under normal laboratory conditions. This allows for the compound to be stored and transported easily. In addition, the compound is relatively easy to synthesize, which makes it an attractive option for researchers.
However, one of the limitations of using Cuprate(1-), [sulfato(2-)-O-] is its potential toxicity. In vitro studies have demonstrated that the compound can be toxic to certain cell lines, which may limit its use in certain experiments. In addition, the compound has not been extensively studied in vivo, which may limit its potential applications in the field of medicine.
Zukünftige Richtungen
There are several future directions for research on Cuprate(1-), [sulfato(2-)-O-]. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. In addition, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, studies are needed to determine the safety and efficacy of the compound in vivo, which may lead to its potential use in the field of medicine.
Synthesemethoden
The synthesis of Cuprate(1-), [sulfato(2-)-O-] is a complex process that involves the reaction of cupric sulfate with a reducing agent such as sodium borohydride. The reaction takes place in an aqueous solution and is typically carried out under controlled conditions. The resulting product is a blue-colored crystalline solid that is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
Cuprate(1-), [sulfato(2-)-O-] has been extensively studied for its potential applications in various fields. In the field of materials science, this compound has been used as a precursor for the synthesis of high-temperature superconductors. In addition, it has been used in the synthesis of magnetic materials and as a catalyst for various chemical reactions.
Eigenschaften
CAS-Nummer |
12400-75-8 |
|---|---|
Produktname |
Cuprate(1-), [sulfato(2-)-O]- |
Molekularformel |
CuH2O4S |
Molekulargewicht |
161.63 g/mol |
IUPAC-Name |
copper;sulfuric acid |
InChI |
InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI-Schlüssel |
UGWKCNDTYUOTQZ-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)O.[Cu] |
Kanonische SMILES |
OS(=O)(=O)O.[Cu] |
Synonyme |
Cuprate(1-), [sulfato(2-)-O]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




